Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate
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Overview
Description
Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate is a chemical compound with a unique structure that includes a 1,3-dioxane ring and a fluorobenzoylformate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate typically involves the reaction of a fluorobenzoyl chloride with ethyl 1,3-dioxane-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoylformates
Scientific Research Applications
Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxan-2-YL)-3-fluorobenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(ω-X-alkyl)benzonitriles: Compounds with similar structural motifs, such as 1,3-dioxane rings and benzoyl groups.
Benzpyrimoxan: A compound with a 1,3-dioxane ring and a pyrimidine derivative.
1,3-Dioxane Derivatives: Various derivatives obtained from 1,3-benzenedicarboxaldehyde.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxan-2-yl)-3-fluorophenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-10(11(15)8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNUJPFHIBVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C2OCCCO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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